2-Nitrophenyl stearate

Enzymology Spectrophotometric assay Lipase characterization

Para-nitrophenyl ester substrates require pH-dependent wavelength optimization, introducing variability in lipase/esterase assays. 2-Nitrophenyl stearate (CAS 104809-27-0) resolves this with fixed 405 nm detection for 2-nitrophenol, eliminating buffer interference common at 410 nm. • Ortho-nitro configuration delivers accelerated aminolysis kinetics vs. para-isomers for bioconjugation • High LogP (~10) models lipase action at lipid-water interfaces • Chain-length specificity (C18) discriminates long-chain lipases from broad-specificity esterases. ≥98% purity. Store at -20°C.

Molecular Formula C24H39NO4
Molecular Weight 405.6 g/mol
CAS No. 104809-27-0
Cat. No. B026508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl stearate
CAS104809-27-0
Molecular FormulaC24H39NO4
Molecular Weight405.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(26)29-23-20-18-17-19-22(23)25(27)28/h17-20H,2-16,21H2,1H3
InChIKeyGQOFUYZAMTVGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenyl Stearate Lipase Substrate Selection


2-Nitrophenyl stearate (CAS 104809-27-0) is a C18 nitrophenyl ester chromogenic substrate employed for spectrophotometric quantification of lipase and esterase activity [1]. Upon enzymatic hydrolysis, the ester bond is cleaved to release stearic acid and 2-nitrophenol, a chromophore detectable at 405 nm . The compound serves as a synthetic mimic of long-chain triglyceride natural substrates, enabling kinetic characterization of enzymes with specificity for stearate (C18:0) acyl chains .

2-Nitrophenyl Stearate Ortho-Specific Substitution Limits


Nitrophenyl ester substrates are not interchangeable across substitution patterns. The ortho-nitro (2-nitrophenyl) and para-nitro (4-nitrophenyl) isomers differ fundamentally in their electronic configuration, detection wavelength, and enzymatic recognition. Ortho-nitrophenyl esters exhibit distinct hydrolysis kinetics compared to their para counterparts [1]. Critically, 2-nitrophenyl stearate releases 2-nitrophenol with maximum absorbance at 405 nm, whereas 4-nitrophenol from para-isomers is detected at 400-410 nm with different pH-dependent absorptivity profiles [2]. Substituting 4-nitrophenyl stearate (CAS 14617-86-8) for 2-nitrophenyl stearate without re-optimizing detection parameters and recalibrating standard curves will compromise quantitative accuracy and cross-study comparability .

2-Nitrophenyl Stearate Differentiation Evidence


Detection Wavelength: 2-Nitrophenol vs. 4-Nitrophenol

2-Nitrophenyl stearate releases 2-nitrophenol upon enzymatic hydrolysis, which exhibits maximum absorbance at 405 nm [1]. In contrast, the more widely used 4-nitrophenyl stearate (CAS 14617-86-8) releases 4-nitrophenol, whose absorbance maximum shifts between 400 nm and 410 nm depending on pH and buffer composition [2]. This spectral distinction precludes direct substitution without wavelength recalibration and standard curve revalidation.

Enzymology Spectrophotometric assay Lipase characterization

Chain-Length Selectivity: C18 vs. Short-Chain Esters

In a lipase substrate specificity study using p-nitrophenyl esters (C2 to C18), p-nitrophenyl stearate (C18:0) exhibited relative activity of 8-9% compared to the reference substrate p-nitrophenyl caprate (C10:0, defined as 100% activity) when assayed with T. thermohydrosulfuricus and C. subterraneus lipases at 1 mM substrate, pH 8.0, 70°C [1]. By class-level inference, 2-nitrophenyl stearate—bearing the identical C18 stearate acyl chain—is expected to show comparably low relative activity, making it specifically valuable for characterizing enzymes with preferential activity toward long-chain substrates rather than for high-sensitivity detection of broad-specificity lipases.

Substrate specificity Chain-length selectivity Lipase kinetics

Aminolysis Rate: Ortho vs. Para Substitution

Structural studies on blocked amino acid esters demonstrate that ortho-nitrophenyl esters exhibit significantly higher aminolysis rates than corresponding para-nitrophenyl esters [1]. The ortho-nitro group positions one nitro oxygen atom between the two oxygens of the ester group, creating a unique electronic environment that accelerates nucleophilic attack. While this specific study employed amino acid derivatives, the fundamental ortho-substituent effect applies to all 2-nitrophenyl esters including 2-nitrophenyl stearate. This enhanced aminolysis rate in non-enzymatic nucleophilic reactions distinguishes ortho-nitrophenyl esters from their para-isomers in synthetic organic and bioconjugation applications.

Acyl transfer Aminolysis kinetics Peptide synthesis

Lipophilicity: 2-Nitrophenyl vs. 4-Nitrophenyl Stearate

The calculated octanol/water partition coefficient (LogP) for 2-nitrophenyl stearate is approximately 10 [1], reflecting extreme lipophilicity characteristic of C18 stearate esters. In contrast, 4-nitrophenyl stearate, while sharing the identical molecular formula (C24H39NO4) and molecular weight (405.57 g/mol), may exhibit subtly different partition behavior due to altered electronic distribution from the para-nitro substitution pattern. This high LogP value positions 2-nitrophenyl stearate as a model compound for studying the behavior of highly lipophilic esters in membrane systems and for investigating lipase activity at lipid-water interfaces where substrate partitioning is rate-limiting.

Lipophilicity Partition coefficient Membrane permeability

2-Nitrophenyl Stearate Application Scenarios


Lipase Assays: Ortho-Nitrophenol Detection

2-Nitrophenyl stearate is the substrate of choice for lipase and esterase assays where detection is calibrated for 2-nitrophenol absorbance at 405 nm [1]. This scenario is common in laboratories with established protocols for ortho-nitrophenyl substrates or when 4-nitrophenol detection at 410 nm is compromised by buffer interference. The fixed λmax of 2-nitrophenol eliminates pH-dependent wavelength optimization required for para-nitrophenol detection.

Long-Chain Acyl Substrate Lipase Characterization

Based on class-level inference from p-nitrophenyl ester data showing 8-9% relative activity for C18 esters compared to C10 esters [2], 2-nitrophenyl stearate is optimal for discriminating enzymes with long-chain specificity from broad-specificity esterases. This application is critical in metagenomic lipase discovery programs and in characterizing thermostable lipases from extremophiles where chain-length selectivity defines industrial utility.

Ortho-Ester Aminolysis in Organic Synthesis

For researchers employing 2-nitrophenyl stearate in peptide coupling, bioconjugation, or prodrug synthesis, the ortho-nitrophenyl moiety provides accelerated aminolysis kinetics compared to para-nitrophenyl esters [3]. This enhanced reactivity reduces coupling times and improves yields in acyl transfer reactions, making the ortho-isomer the preferred activated ester for nucleophilic substitution applications.

High-Lipophilicity Substrate in Interfacial Enzymology

2-Nitrophenyl stearate's calculated LogP of approximately 10 [4] makes it an ideal model substrate for studying lipase action at lipid-water interfaces and for investigating the role of substrate partitioning in interfacial enzyme kinetics. This application scenario is particularly relevant for lipoprotein lipase research and for understanding how highly lipophilic esters behave in membrane environments.

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